Product packaging for Isopropyl beta-D-glucopyranoside(Cat. No.:CAS No. 5391-17-3)

Isopropyl beta-D-glucopyranoside

Cat. No.: B1610989
CAS No.: 5391-17-3
M. Wt: 222.24 g/mol
InChI Key: UOEFDXYUEPHESS-UHFFFAOYSA-N
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Description

Context within Glycoside Chemistry and Carbohydrate Science

From a chemical standpoint, Isopropyl β-D-1-thiogalactopyranoside (IPTG) is classified as a thioglycoside, a specific type of glycoside where a sulfur atom replaces the glycosidic oxygen. This structural feature is central to its function in molecular biology. Unlike its natural counterpart, allolactose (B1665239), which is a disaccharide composed of D-galactose and D-glucose linked by a β1-6 glycosidic bond, IPTG contains a thioether linkage. wikipedia.orgwikipedia.org This sulfur-containing bond renders IPTG non-hydrolyzable by cellular enzymes, such as β-galactosidase. wikipedia.orgbiologicscorp.comastralscientific.com.au As a result, the concentration of IPTG remains constant throughout an experiment, ensuring sustained induction of gene expression. biologicscorp.comastralscientific.com.au

The synthesis of IPTG typically involves a multi-step chemical process. One common method involves the reaction of galactose with acetic anhydride (B1165640) and a catalyst, followed by the addition of isopropyl mercaptan to form an acetylated thiogalactoside intermediate. google.com This intermediate is then deprotected to yield the final IPTG product. google.com

Overview of Research Trajectories and Academic Significance

The academic significance of IPTG is intrinsically linked to the study and manipulation of the lac operon, a foundational model for gene regulation in prokaryotes. The ability of IPTG to induce gene expression in a controlled manner has made it an indispensable tool in a wide array of molecular biology applications.

A primary application of IPTG is in the field of recombinant protein expression. patsnap.com By placing a gene of interest under the control of the lac promoter, researchers can use IPTG to trigger the high-level production of a specific protein in host organisms like Escherichia coli. patsnap.comyoutube.com This technique is fundamental to producing proteins for structural studies, functional assays, and therapeutic purposes.

Furthermore, IPTG plays a crucial role in blue-white screening, a technique used to identify bacterial colonies that have successfully incorporated a recombinant plasmid. wikipedia.orgsigmaaldrich.com In this method, the insertion of foreign DNA into the lacZα gene disrupts the production of a functional β-galactosidase enzyme. wikipedia.org When grown on a medium containing IPTG and a chromogenic substrate like X-gal, colonies with a disrupted lacZα gene (and thus the desired insert) will appear white, while colonies with a non-recombinant plasmid will be blue. astralscientific.com.auwikipedia.orgsigmaaldrich.com

The mechanism of action involves IPTG binding to the lac repressor protein, which causes a conformational change that reduces the repressor's affinity for the lac operator DNA sequence. biologicscorp.comastralscientific.com.au This dissociation of the repressor allows RNA polymerase to bind to the promoter and initiate transcription of the downstream genes. nih.gov While allolactose is the natural inducer, IPTG is often preferred in research settings due to its stability and the fact that its uptake can be independent of lactose (B1674315) permease at high concentrations. wikipedia.orgwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O6 B1610989 Isopropyl beta-D-glucopyranoside CAS No. 5391-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-6-propan-2-yloxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O6/c1-4(2)14-9-8(13)7(12)6(11)5(3-10)15-9/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEFDXYUEPHESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isopropyl beta-D-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5391-17-3
Record name Isopropyl beta-D-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

129 - 131 °C
Record name Isopropyl beta-D-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies for Isopropyl Beta D Glucopyranoside and Its Chemical Derivatives

Chemical Synthesis Approaches

The synthesis of Isopropyl beta-D-glucopyranoside and its derivatives is achieved through several well-established and novel chemical methods. These approaches are designed to be efficient and yield specific isomers of the desired compounds.

Glycosylation Reactions for this compound Formation

The formation of the glycosidic bond in this compound is a key step in its synthesis. This is typically achieved through glycosylation reactions where a glucose derivative is reacted with isopropanol (B130326).

One common method involves the use of a glucose derivative, often with protecting groups on the hydroxyl moieties, which is then reacted with isopropanol in the presence of an acid catalyst. biosynth.comcymitquimica.com For instance, glucose can be reacted with fatty acids and hydrochloric acid to synthesize this compound. biosynth.comcymitquimica.com The reaction system for this synthesis is often carried out in microcapsules. biosynth.comcymitquimica.com

The Koenigs-Knorr method is a classic and effective approach for the stereoselective synthesis of β-D-glucopyranosides. researchgate.net This method traditionally uses heavy metal salts like those of silver or mercury as promoters, which can be toxic and pose separation challenges. researchgate.net To address these issues, newer modifications of this method utilize less toxic and more easily separable promoters, such as lithium carbonate (LiCO₃), to achieve good yields of the desired β-anomer. researchgate.net The general scheme involves the preparation of a peracetylated glycosyl halide from D-glucose, which then reacts with an alcohol in the presence of the promoter to form the corresponding peracetylated alkylglucoside. researchgate.net Subsequent deacetylation yields the final product.

Table 1: Promoters Used in Koenigs-Knorr Glycosylation

Promoter Advantages Disadvantages
Silver or Mercury Salts High stereoselectivity Toxic, costly, separation difficulties
Lithium Carbonate (LiCO₃) Less toxic, easily separated, good yield May be less reactive than heavy metal salts

Derivatization Strategies (e.g., Acetylation, Thio-Glycosylation)

Derivatization of this compound is a common strategy to create analogues with modified properties. These strategies include acetylation and thio-glycosylation.

Acetylation: This process involves the introduction of acetyl groups to the hydroxyl moieties of the glucopyranoside. Acetylation is often used as a protection strategy during multi-step syntheses. For example, in the synthesis of Isopropyl-1-thio-beta-D-glucopyranoside (IPTGlc), a two-step organic synthesis protocol is employed which may involve acetylated intermediates. nih.gov

Thio-glycosylation: This involves replacing the oxygen atom of the glycosidic bond with a sulfur atom, forming a thioglycoside. Isopropyl-1-thio-beta-D-glucopyranoside (IPTGlc) is a well-known thio-derivative. nih.gov One synthetic route to a similar compound, isopropyl-beta-D-thiogalactoside (IPTG), which is an isomer of IPTGlc, involves reacting pentaacetylgalactose with thiourea, followed by reaction with pyrosulfite and then isopropyl bromide, and finally deacetylation. google.com This method avoids the use of foul-smelling and toxic isopropyl mercaptan. google.com The synthesis of IPTGlc itself has been reported using a two-step organic synthesis protocol, yielding a product whose H-NMR data is consistent with that of its galactoside analog. nih.gov

Table 2: Comparison of Glycosidic and Thio-glycosidic Bonds

Feature Glycosidic Bond (O-glycoside) Thio-glycosidic Bond (S-glycoside)
Atoms Involved Carbon-Oxygen-Carbon Carbon-Sulfur-Carbon
Stability Generally more susceptible to enzymatic and acid hydrolysis Generally more stable towards enzymatic and acid hydrolysis
Example This compound Isopropyl-1-thio-beta-D-glucopyranoside (IPTGlc)

Total Synthesis Protocols for Novel Isopropyl Glucopyranoside Derivatives

The total synthesis of novel isopropyl glucopyranoside derivatives allows for the creation of new compounds with potentially unique biological activities. twtm.com.tw For instance, novel S-β-D-glucopyranosides of 1,2,4-triazole (B32235) derivatives have been synthesized and characterized. tandfonline.com These syntheses often involve multi-step reaction sequences.

In one study, a series of methyl 6-O-cinnamoyl-α-D-glucopyranoside derivatives were synthesized by first selectively acylating methyl α-D-glucopyranoside and then further transforming the product into various 2,3,4-tri-O-acyl derivatives. researchgate.net Similarly, novel galactopyranoside esters have been synthesized by first creating a 6-O-valeroate derivative and then further esterifying the free hydroxyl groups. mdpi.com These approaches demonstrate the versatility of synthetic chemistry in generating a library of related compounds for structure-activity relationship studies.

A patent has also described the total synthesis of new Isopropyl-D-glucopyranoside derivatives. twtm.com.tw

Investigation of Reaction Mechanisms and Stereochemical Control

Understanding the reaction mechanisms and achieving stereochemical control are paramount in the synthesis of glycosides. The stereochemistry at the anomeric center (the carbon involved in the glycosidic bond) is crucial as it determines whether the α or β isomer is formed, which can significantly impact the biological activity of the molecule.

In glycosylation reactions, the stereochemical outcome is influenced by several factors, including the nature of the glycosyl donor, the acceptor, the promoter or catalyst, and the solvent. nih.gov For the synthesis of β-glycosides, neighboring group participation by a protecting group at the C-2 position of the glucose donor is a common and effective strategy. An acetyl or benzoyl group at C-2 can form a cyclic intermediate that shields the α-face of the anomeric carbon, leading to the preferential formation of the β-glycoside.

The Koenigs-Knorr reaction, when performed with participating protecting groups at C-2, generally proceeds with inversion of configuration at the anomeric center, leading to the formation of the β-glucoside from an α-glycosyl halide. researchgate.net The choice of promoter can also influence stereoselectivity. researchgate.net

For the synthesis of thioglycosides, the reaction conditions are also critical for controlling stereochemistry. The synthesis of Isopropyl-1-thio-beta-D-glucopyranoside (IPTGlc) is designed to produce the β-anomer specifically. nih.gov The characterization of the product by H-NMR spectroscopy is essential to confirm the stereochemical outcome. nih.gov

Structural Elucidation and Conformational Analysis of Isopropyl Beta D Glucopyranoside and Its Derivatives

Advanced Spectroscopic Characterization

Spectroscopic methods are invaluable tools for elucidating the structural features of molecules in various states. For Isopropyl beta-D-glucopyranoside, Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy have been particularly informative.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and stereochemistry of molecules. Both ¹H and ¹³C NMR have been utilized to assign the structure of this compound and its derivatives.

In the ¹H NMR spectrum of D-glucose, minor signals corresponding to the furanose forms can be observed between 4.07 ppm and 4.32 ppm, as well as at 5.49 ppm. slu.se Two-dimensional NMR experiments, such as ¹H,¹³C-HSQC, are instrumental in resolving overlapping signals and confirming assignments. slu.se For instance, the isomeric purity of Isopropyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside has been confirmed using ¹H-NMR. nih.gov The ¹H-NMR data for Isopropyl-1-thio-beta-D-glucopyranoside (IPTGlc) has been shown to be in agreement with its galactoside analog, Isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.gov

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of the various carbon atoms within the glucopyranoside ring and the isopropyl group. While specific ¹³C NMR data for the parent this compound is not detailed in the provided results, related studies on similar glucosides demonstrate the utility of this technique. For example, ¹³C NMR data has been used to characterize quercetin-3-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside and β-sitosterol 3-O-β-D-glucopyranoside. researchgate.netresearchgate.net

Table 1: Representative NMR Data for Glucopyranosides

Compound Nucleus Chemical Shift (ppm)
D-Glucofuranose ¹H 4.07 - 4.32, 5.49
Quercetin-3-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside ¹³C Aromatic and glycosidic signals
β-Sitosterol 3-O-β-D-glucopyranoside ¹H, ¹³C Steroid and glycosidic signals

This table is for illustrative purposes and shows the type of data obtained from NMR spectroscopy for related compounds.

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In this compound, key functional groups include hydroxyl (O-H) groups, C-H bonds, and C-O bonds.

The FTIR spectrum of a glucopyranoside typically exhibits a broad and intense absorption band in the range of 3400 to 3650 cm⁻¹ due to the stretching vibrations of the O-H groups involved in hydrogen bonding. pressbooks.pub The C-H stretching vibrations of the alkyl groups (isopropyl and pyranose ring) are expected to appear in the region of 2850–3000 cm⁻¹. libretexts.org The C-O stretching vibrations, characteristic of alcohols and ethers, typically absorb in the 1000–1300 cm⁻¹ region. libretexts.org The presence of a carbonyl group in derivatives like esters would be indicated by a strong, sharp peak between 1670 and 1780 cm⁻¹. pressbooks.pub

A theoretical study on methyl-β-D-glucopyranoside using density functional theory (DFT) has shown that hydrogen bonding significantly influences the vibrational spectrum. researchgate.net This highlights the importance of considering intermolecular interactions when interpreting FTIR spectra of glycosides.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching (H-bonded) 3650 - 3400 (broad, strong)
C-H (Alkane) Stretching 3000 - 2850
C-O (Alcohol, Ether) Stretching 1300 - 1000

This table presents expected absorption ranges based on general principles of IR spectroscopy and data from related compounds.

X-ray Crystallography Studies for Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

X-ray diffraction studies have consistently shown that the glucopyranoside ring in this compound and its derivatives adopts a chair conformation, specifically the ⁴C₁ conformation. This conformation is the most stable for D-glucose and its derivatives because it allows for the bulky substituents (hydroxyl and hydroxymethyl groups) to occupy equatorial positions, minimizing steric strain. nih.govlibretexts.org For example, the crystal structure of Isopropyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside clearly shows the central ring in a chair conformation. nih.gov Similarly, Isopropyl 3-deoxy-α-d-ribo-hexopyranoside, a derivative, also crystallizes in a ⁴C₁ chair conformation. The stability of the chair conformation with equatorial substituents is a general principle for aldohexoses like glucose. libretexts.org

Computational Approaches in Conformational Analysis and Molecular Dynamics

The conformational flexibility of this compound and its derivatives is a critical determinant of their chemical and biological properties. Computational chemistry provides powerful tools to explore the complex potential energy surfaces of these molecules, offering insights that complement experimental data. Methodologies such as Density Functional Theory (DFT) and Molecular Mechanics (MM) are employed to predict stable conformations, while Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of these molecules in solution.

Computational conformational analysis of glycosides, including this compound, often involves a combination of quantum mechanical (QM) and molecular mechanics (MM) methods. nih.gov QM methods, particularly Density Functional Theory (DFT), provide a high level of accuracy for determining the electronic structure and geometry of molecules. nih.gov These calculations are invaluable for understanding the subtle stereoelectronic effects that govern the conformational preferences of the glycosidic linkage and the pyranose ring.

A pertinent example can be drawn from the study of a related compound, Isopropyl 3-deoxy-α-D-glucopyranoside. Researchers have utilized DFT calculations with the B3LYP functional and the 6-311+G(d,p) basis set for geometry optimization. acs.org These calculations are instrumental in confirming and rationalizing the structural parameters observed in crystal structures. researchgate.net

Key structural features that are typically analyzed include:

Pyranose Ring Conformation: For this compound, the glucopyranose ring predominantly adopts a 4C1 chair conformation. Computational methods can quantify the degree of distortion from an ideal chair geometry. For instance, in a study of Isopropyl 3-deoxy-α-D-glucopyranoside, the chair conformation was found to be slightly distorted towards a twist-boat form. researchgate.net

Glycosidic Linkage: The orientation of the isopropyl aglycone relative to the pyranose ring is defined by the torsion angles around the glycosidic bond (Φ and Ψ). Computational methods can predict the preferred conformations (e.g., syn or anti) and the energy barriers between them.

Exocyclic Groups: The conformation of the hydroxymethyl group (C6-O6) is another crucial factor. The three staggered conformations are typically referred to as gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). DFT calculations can determine the relative energies of these rotamers, which are influenced by intramolecular hydrogen bonding and steric interactions. acs.orgresearchgate.net

The following table presents a comparison of selected experimental and DFT-calculated geometric parameters for Isopropyl 3-deoxy-α-D-glucopyranoside, illustrating the utility of computational approaches in structural elucidation.

ParameterBond/AngleExperimental ValueDFT Calculated Value
Bond Length (Å) C1-O11.405 (2)1.412
O1-C71.451 (2)1.458
C5-C61.513 (3)1.521
Valence Angle (°) C1-O1-C7117.8 (1)118.5
O5-C1-O1108.2 (1)108.9
Torsion Angle (°) H1-C1-O1-C7-65 (2)-68.3
C2-C1-O1-C754.7 (2)51.9

Data adapted from a study on Isopropyl 3-deoxy-α-D-glucopyranoside and is provided for illustrative purposes of the computational approach. acs.orgresearchgate.net

While static computational methods provide valuable information about energy minima, Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the flexibility and interactions of the molecule in a simulated environment, typically in solution.

For glycosides like this compound, MD simulations are crucial for understanding:

Solvent Effects: The presence of a solvent, such as water, can significantly influence the conformational preferences of the molecule through explicit hydrogen bonding and dielectric effects.

Conformational Equilibrium: MD simulations can explore the conformational landscape and determine the relative populations of different conformers, providing a more realistic picture than static calculations in a vacuum.

Flexibility and Internal Motions: The simulations can reveal the dynamic nature of the pyranose ring, the glycosidic linkage, and the exocyclic groups, quantifying their fluctuations and the timescales of their motions.

Commonly used software packages for MD simulations of biomolecules include GROMACS and AMBER. nih.gov These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. For carbohydrates, specialized force fields like CHARMM36 and GLYCAM are often employed to accurately model their unique structural and stereoelectronic features. nih.gov

In a typical MD simulation of this compound, the following steps would be undertaken:

System Setup: A starting conformation of the molecule is placed in a simulation box filled with a chosen solvent model (e.g., TIP3P water).

Energy Minimization: The system's energy is minimized to remove any unfavorable contacts or geometric distortions.

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure to achieve a stable state.

Production Run: The simulation is run for a specific period (nanoseconds to microseconds) to generate a trajectory of the molecule's motion.

Analysis: The trajectory is analyzed to extract information about conformational changes, hydrogen bonding patterns, and other dynamic properties.

The table below outlines typical parameters used in MD simulations of glycosides, which would be applicable to a study of this compound.

ParameterDescriptionTypical Value/Method
Software Molecular Dynamics EngineGROMACS, AMBER, NAMD
Force Field Parameters for atomic interactionsCHARMM36, GLYCAM, OPLS4
Solvent Model Representation of the solventTIP3P, SPC/E
Simulation Time Duration of the production run100 ns - 1 µs
Ensemble Thermodynamic conditionsNPT (constant Number of particles, Pressure, and Temperature)
Temperature Simulated temperature300 K
Pressure Simulated pressure1 bar

The insights gained from these computational approaches are fundamental for understanding the structure-function relationships of this compound and its derivatives, guiding further experimental studies and potential applications.

Enzymatic Interactions and Biotransformation of Isopropyl Beta D Glucopyranoside and Relevant Analogs

Substrate Specificity and Hydrolysis by Glycoside Hydrolases (e.g., Beta-Glucosidases)

Beta-glucosidases (EC 3.2.1.21) are a major class of glycoside hydrolases that catalyze the hydrolysis of β-glycosidic bonds, releasing non-reducing terminal glucosyl residues from various glycosides and oligosaccharides. nih.gov The specificity of these enzymes is crucial for their biological function and biotechnological applications, such as the breakdown of cellulose (B213188) for biofuel production. nih.gov

The efficiency of β-glucosidase-catalyzed hydrolysis is determined through kinetic studies, typically by measuring parameters like the Michaelis constant (Km) and maximum reaction velocity (Vmax). Km indicates the substrate concentration at which the reaction rate is half of Vmax, reflecting the enzyme's affinity for the substrate. A lower Km value generally signifies higher affinity. These enzymes are characterized using a variety of natural and synthetic substrates, such as p-nitrophenyl-β-D-glucopyranoside (pNPG), which is widely used due to the ease of detecting the product p-nitrophenol. mdpi.comresearchgate.net

Kinetic parameters for β-glucosidases vary significantly depending on the microbial source, pH, and temperature. For instance, a β-glucosidase from Aspergillus niger (BGL1B) showed a Km of 0.233 mM for pNPG, while a thermostable β-glucosidase from Fervidobacterium islandicum exhibited a Km of 3.41 mM for the same substrate. researchgate.netnih.gov The operational conditions also play a critical role; the optimal pH for many fungal β-glucosidases is acidic, often between 4.0 and 5.6, with optimal temperatures ranging from 40°C to over 90°C for thermostable variants. nih.govnih.govresearchgate.net

Enzyme SourceSubstrateKm (mM)Vmax (μmol/min/mg)Optimal pHOptimal Temperature (°C)Reference
Aspergillus niger (BGL1B)pNPG0.233 ± 0.058Not Specified5.640 nih.gov
Fervidobacterium islandicumpNPG3.41474.05.0100 researchgate.net
Thermofilum sp. ex4484_79pNPGNot Specified139.25.090 researchgate.net
Thermofilum sp. ex4484_79CellobioseNot Specified24.35.090 researchgate.net
Aspergillus fumigatuspNPG1.11Not Specified5.040 mdpi.com

Table 1: Kinetic parameters of β-glucosidases from various microbial sources.

Glycoside hydrolases typically employ one of two stereochemical mechanisms for catalysis: a retaining mechanism or an inverting mechanism, both involving two key acidic residues at the active site. researchgate.net The binding of a substrate like Isopropyl β-D-glucopyranoside into the enzyme's active site is a highly specific process. Molecular dynamics simulations show that interactions with key residues in the binding pocket are critical. nih.gov For example, in GH18 family chitinases, flexible loops at the entrance of the substrate-binding pocket play a pivotal role, with their flexibility being significantly reduced upon substrate binding, indicating strong enzyme-substrate interactions. acs.org The structure of the substrate, including the nature of the aglycone group (the non-sugar portion, such as the isopropyl group), influences binding affinity and the efficiency of hydrolysis. scbt.com

Role in Enzymatic Induction and Regulation in Microbial Systems

In many microorganisms, the production of catabolic enzymes like β-glucosidase is tightly regulated and often inducible, meaning the enzymes are synthesized only in the presence of a specific substrate or a molecule that mimics it. nih.gov This regulatory mechanism allows the organism to conserve energy by not producing enzymes when they are not needed.

Isopropyl-1-thio-beta-D-glucopyranoside (IPTGlc) is a structural analog of Isopropyl β-D-glucopyranoside. nih.gov Much like its well-known galactoside counterpart, Isopropyl β-D-1-thiogalactopyranoside (IPTG), IPTGlc can act as a gratuitous inducer. nih.govwikipedia.org A gratuitous inducer is a molecule that can trigger enzyme expression but is not metabolized by the enzyme itself. This non-hydrolyzable nature, often due to a sulfur atom in the glycosidic linkage, ensures that its concentration remains constant during an experiment, leading to sustained induction. wikipedia.org IPTG, for example, is widely used in molecular biology to induce the expression of genes under the control of the lac operon by binding to the lac repressor and preventing it from blocking transcription. wikipedia.org Similarly, IPTGlc has been synthesized and used to induce β-glucosidase production. nih.gov

Aspergillus niger is a fungus known for its ability to secrete large amounts of cellulolytic enzymes, including β-glucosidases. nih.govuniprot.org The production of these enzymes is often subject to catabolic repression, where the presence of a readily metabolizable sugar like glucose suppresses enzyme synthesis. nih.gov

Studies have shown that the addition of IPTGlc can overcome this repression and significantly enhance the production of β-glucosidase in A. niger. When A. niger B1 was grown on a medium containing wheat bran, the addition of 0.4 mM IPTGlc led to the attainment of maximum β-glucosidase levels 3 to 4 days earlier than in cultures without the inducer. nih.gov This demonstrates that IPTGlc acts as an effective inducer, signaling the fungus to produce the enzyme even when repressive conditions might otherwise be present. This mechanism is crucial for optimizing the industrial production of β-glucosidase from this fungus. nih.gov

InducerOrganismEnzyme InducedConcentrationOutcomeReference
IPTGlcAspergillus niger B1β-glucosidase0.4 mMMaximum enzyme levels reached 3-4 days earlier nih.gov
IPTGBacillus licheniformis (in E. coli)β-glucosidase0.2 mMMaximum enzyme activity (0.39 U/mg) achieved researchgate.net
IPTGEscherichia coli K-121,3-β-glucanase0.074 g/LOptimal overproduction of the enzyme nih.gov

Table 2: Examples of enzyme induction by Isopropyl-thio-glycoside analogs in microbial systems.

Biotransformation Pathways and Metabolite Formation in Biological Systems

Isopropyl beta-D-glucopyranoside is not only a synthetic compound used in laboratories but has also been identified as a natural product and metabolite. nih.govchemicalbook.com It has been reported in organisms such as the orchid Anoectochilus formosanus and in the fruit peels of Citrus hystrix. nih.govebi.ac.uk In these biological systems, it exists as a glycoside, which is a common form for the storage and transport of various molecules. ebi.ac.uk The term metabolite refers to any intermediate or product resulting from metabolism. ebi.ac.uk The presence of this compound in these species indicates that they possess the enzymatic machinery for its synthesis, likely involving the transfer of a glucose molecule to isopropanol (B130326). The specific biotransformation pathways leading to its formation and potential degradation in these organisms are areas for further investigation.

Biological Roles and Research Implications of Isopropyl Beta D Glucopyranoside and Its Derivatives

Involvement in Carbohydrate Metabolism and Cellular Signaling Pathways

While direct, extensive research on Isopropyl beta-D-glucopyranoside's specific roles in carbohydrate metabolism is not widely documented, the activities of its close structural analogues provide significant insight into its potential functions. The most well-known analogue is Isopropyl β-D-1-thiogalactopyranoside (IPTG), a compound widely used in molecular biology. IPTG mimics allolactose (B1665239), a lactose (B1674315) metabolite, to act as an inducer for the lac operon in bacteria like E. coli. wikipedia.org By binding to the lac repressor protein, IPTG prevents it from binding to the DNA operator, thus allowing the transcription of genes necessary for lactose metabolism, such as beta-galactosidase. wikipedia.org Unlike natural inducers, IPTG is not metabolized by the cell, so its concentration remains stable during experiments, making it a powerful tool for inducing gene expression. wikipedia.org The uptake of IPTG into E. coli can occur through lactose permease at low concentrations and via other pathways at the higher concentrations typically used for protein induction. wikipedia.org

Closer in structure, the thio-analogue Isopropyl-1-thio-beta-D-glucopyranoside (IPTGlc) has been synthesized and studied for its effect on carbohydrate-metabolizing enzymes. nih.gov In the fungus Aspergillus niger, the production of β-glucosidase, an enzyme that breaks down complex carbohydrates, is normally suppressed by the presence of glucose in a process called catabolic repression. nih.gov Research has shown that adding IPTGlc to the culture medium can overcome this repression and induce the production of β-glucosidase, leading to significantly higher enzyme levels several days earlier than in cultures without the inducer. nih.gov This demonstrates how an isopropyl glycoside can directly influence pathways involved in carbohydrate metabolism.

Furthermore, studies on bacterial carbohydrate metabolism often utilize these inducers to produce enzymes of interest. For example, research into ADP-glucose pyrophosphorylase (ADP-Glc PPase), a key enzyme in the synthesis of α-1,4-glucans like glycogen, uses IPTG to induce the expression of the enzyme in recombinant E. coli systems for purification and characterization. frontiersin.org

Antimicrobial Activities of Isopropyl Glucopyranoside Derivatives

This compound and its derivatives have emerged as compounds of interest for their antimicrobial properties. Research suggests that this compound itself exhibits antibacterial activity by interacting with fatty acids in the bacterial cell membrane, leading to its disruption and subsequent cell death. cymitquimica.com Broader studies on various glucopyranoside derivatives confirm their potential as both antibacterial and antifungal agents. ajchem-a.comresearchgate.netresearchgate.net

The antibacterial potential of glucopyranoside derivatives has been evaluated against a range of human pathogenic bacteria. Studies on acylated derivatives of methyl α-D-glucopyranoside, a related compound, have shown moderate to good antibacterial activity. researchgate.net The introduction of different acyl groups (like 4-chlorobenzoyl and 2-bromobenzoyl) onto the glucopyranoside structure was found to enhance the antibacterial functionality against both Gram-positive and Gram-negative bacteria. researchgate.net

Further research on derivatives of methyl 4,6-O-cyclohexylidene-α-D-glucopyranoside tested their efficacy against ten human pathogenic bacteria, revealing that many derivatives exhibited antimicrobial activity comparable to or better than the standard antibiotic Ampicillin. pjsir.org One specific derivative, methyl 4,6-O-cyclohexylidene-2-O-myristoyl-3-O-palmitoyl-α-D-glucopyranoside, showed notable potency, with its Minimum Inhibition Concentration (MIC) being determined against several bacteria. pjsir.org

Table 1: Minimum Inhibition Concentration (MIC) of a Methyl Glucopyranoside Derivative pjsir.org

Bacterial Strain MIC (µ g/disc )
Bacillus cereus 25
Bacillus subtilis 12.5
Staphylococcus aureus 25

Computational analyses, including molecular docking, support these findings, suggesting that based on their structural features, certain D-glucopyranoside derivatives possess significant antibacterial potential. ajchem-a.comajchem-a.com

In several studies, glucopyranoside derivatives have demonstrated even greater efficacy against fungal phytopathogens than against bacterial strains. researchgate.netpjsir.org In vitro tests of acylated methyl α-D-glucopyranoside derivatives against two phytopathogenic fungi showed good activity, with a number of the tested compounds exhibiting better performance than the standard antibiotics used for comparison. researchgate.net

Similarly, an evaluation of methyl 4,6-O-cyclohexylidene-α-D-glucopyranoside derivatives against six different fungal phytopathogens confirmed their potent antifungal properties. pjsir.org This suggests a promising avenue for the development of new agents to combat fungal diseases in plants. While computational predictions have indicated a strong potential for these derivatives as antibacterial agents, the same prediction models also returned high scores for their activity against fungal pathogens. ajchem-a.comresearchgate.net

Research on Potential Biological Activities in Cellular and Model Systems

The biological activities of this compound derivatives extend beyond antimicrobial effects. Research has begun to explore their potential in other areas, such as enzyme inhibition relevant to neurodegenerative diseases. However, specific investigations into applications like neuronal regeneration are not prominent in the current scientific literature.

A noteworthy area of research is the cholinesterase inhibitory activity of complex molecules containing the this compound moiety. ebi.ac.uk Cholinesterase inhibitors are compounds that block the action of enzymes that break down key neurotransmitters, a mechanism that is a primary therapeutic strategy for Alzheimer's disease. cymitquimica.commdpi.com

Studies on the fruit peels of Citrus hystrix led to the isolation of four new compounds named citrusosides A-D, which are complex diesters containing a 1-O-isopropyl-β-D-glucopyranosyl unit. ebi.ac.uk While the citrusosides themselves were not the primary focus of the inhibitory assays, several furanocoumarins isolated from the same plant extract demonstrated significant inhibitory activity against cholinesterase. ebi.ac.uk The presence of a dioxygenated geranyl chain in these related compounds was identified as crucial for their inhibitory function. ebi.ac.uk

Table 2: Cholinesterase Inhibitory Activity of Furanocoumarins from Citrus hystrix ebi.ac.uk

Compound IC₅₀ (µM)
(R)-(+)-6'-Hydroxy-7'-methoxybergamottin 11.2 ± 0.1
(R)-(+)-6',7'-Dihydroxybergamottin 15.4 ± 0.3
(+)-Isoimparatorin 23.0 ± 0.2

General studies on natural cholinesterase inhibitors suggest that the glycosidic form of a compound can sometimes exhibit weaker activity than the parent molecule (aglycone) without the sugar attached. mdpi.com This is often attributed to steric hindrance, where the bulky sugar molecule impedes the compound's ability to fit into the active site of the enzyme. mdpi.com

Comparative Studies with Other Glucosides in Biological Contexts

Comparing this compound and its derivatives with other glycosides provides valuable insights into how small structural changes can significantly impact biological activity.

A detailed comparative study was conducted on Isopropyl 1-thio-β-D-galactopyranoside (IPTG) and its C-glycoside analogue, 1-β-D-galactopyranosyl-2-methylpropane. nih.govrsc.org Although these are galactosides, the findings are highly relevant for understanding glucosides due to their structural similarities. The study found that the C-glycoside analogue was also an effective inducer of protein expression in E. coli. nih.govrsc.org Notably, the C-glycoside led to significantly less proteolysis (degradation of the expressed protein) compared to IPTG, suggesting it could be a superior inducer for obtaining higher quality proteins. nih.govrsc.org Furthermore, IPTG was found to inhibit bacterial growth to a greater extent than the C-glycoside analogue. nih.govrsc.org When evaluated as inhibitors of the β-galactosidase enzyme, the C-glycoside was the more potent inhibitor. nih.govrsc.org

Table 3: Comparison of IPTG and its C-Glycoside Analogue nih.govrsc.org

Feature Isopropyl 1-thio-β-D-galactopyranoside (IPTG) 1-β-D-galactopyranosyl-2-methylpropane (C-Glycoside)
Protein Expression Induction Effective inducer Effective inducer
Protein Proteolysis Standard levels Significantly reduced
Bacterial Growth Inhibition Higher inhibition Lower inhibition
β-galactosidase Inhibition Standard inhibitor More potent inhibitor

Within antimicrobial studies, comparisons are often made between different derivatives of the same parent glucoside. For instance, the evaluation of various acylated derivatives of methyl α-D-glucopyranoside showed that their effectiveness varied depending on the specific acyl groups attached to the sugar ring. researchgate.net These comparative analyses are crucial for establishing structure-activity relationships, which guide the design of more potent and specific biologically active molecules.

Advanced Analytical Methodologies for Isopropyl Beta D Glucopyranoside in Research

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are fundamental in separating IPTG from complex mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the analysis of non-volatile compounds like IPTG. A typical HPLC system utilizes a stationary phase, a mobile phase, and a detector to separate components of a mixture. For IPTG analysis, reversed-phase (RP) HPLC is commonly employed. sielc.com

A reliable HPLC method for determining IPTG in E. coli fed-batch fermentation samples has been developed with minimal sample treatment. nih.gov This method can be scaled for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.com For instance, one method uses a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com However, for applications requiring mass spectrometry compatibility, phosphoric acid is replaced with formic acid. sielc.com

The analysis of β-glucosidase-catalyzed transglucosylation to D-pantothenic acid to produce 4'-O-(β-D-glucopyranosyl)-D-pantothenic acid (PaG) has been achieved using a reversed-phase HPLC system. nih.gov This approach proved to be simpler and more direct than previous bioassay methods and was also effective for the isolation of PaG. nih.gov

Table 1: HPLC Parameters for IPTG Analysis

ParameterDetails
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, and Formic Acid
Applications Purity assessment, preparative separation, pharmacokinetics

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is an evolution of HPLC that uses smaller particle sizes in the stationary phase (typically under 2 μm), leading to higher resolution, faster analysis times, and increased sensitivity. For rapid analysis of IPTG, columns with smaller 3 µm particles are available. sielc.com The principles of separation in UHPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and quantification of IPTG.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing large and fragile biomolecules, as well as smaller molecules like IPTG. youtube.comyoutube.com ESI generates gas-phase ions from a liquid solution by applying a high voltage, creating an aerosol. youtube.com This process allows for the analysis of compounds that are in solution and is readily coupled with liquid chromatography. youtube.com

A liquid chromatography-mass spectrometry (LC-MS) assay has been developed for the quantification of IPTG in E. coli fed-batch cultures. nih.gov The analysis is performed in positive ion monitoring mode using an ESI source, with the extracted ion being 261 m/z. nih.govmz-at.de This method demonstrates good linearity, precision, and accuracy, with a limit of detection (LOD) of 0.02 μM. nih.govmz-at.de

Table 2: ESI-MS Parameters for IPTG Detection

ParameterValue
Ionization Mode Positive
Extracted Ion (m/z) 261
Retention Time 12.4 min
Limit of Detection (LOD) 0.02 µM

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion of a specific mass-to-charge ratio is selected, fragmented, and then the fragment ions (product ions) are analyzed. This technique provides detailed structural information about the analyte.

For IPTG, MS/MS can be used to confirm its identity by comparing the observed fragmentation pattern with that of a known standard or with theoretical fragmentation patterns. A method for quantifying the β-D-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid in oak wood extracts was developed using liquid chromatography-tandem mass spectrometry. nih.gov A similar approach can be applied to IPTG for highly selective and sensitive quantification, especially in complex matrices.

Development of Detection and Quantitation Methods in Complex Biological Matrices

Detecting and quantifying IPTG in complex biological matrices, such as E. coli fermentation broths or cell lysates, presents unique challenges due to the presence of numerous interfering substances like salts, proteins, and other metabolites. nih.govacs.orgacs.org

A validated LC-MS method has been successfully applied to determine the distribution profiles of IPTG in both the culture medium and intracellularly in high-cell-density induced cultures of E. coli. nih.govresearchgate.net This method involves minimal sample treatment and has shown good recovery rates (between 95.8% and 113.5%) for both matrices. nih.govmz-at.de The ability to accurately measure IPTG concentrations in these different compartments is crucial for understanding and optimizing recombinant protein expression. researchgate.netresearchgate.net

The analytical standard error for experimental IPTG measurements in medium and intracellular samples has been reported to be 5% and 7%, respectively. researchgate.net This level of precision allows for reliable discrimination between different inducer depletion patterns and provides insights into the transport mechanisms of IPTG into the cell. researchgate.net

Future Research Directions and Emerging Areas in Isopropyl Beta D Glucopyranoside Studies

Refinement and Optimization of Synthetic Routes for Scalability and Efficiency

The classical synthesis of IPTG involves multiple steps and can be inefficient for large-scale industrial applications. Consequently, a significant area of future research lies in the refinement and optimization of its synthetic routes to enhance scalability and efficiency. Current research is exploring enzymatic and chemo-enzymatic methods to create more streamlined and environmentally friendly production processes. The development of more economical and effective synthesis methods is crucial for expanding the applications of IPTG, particularly in industrial-scale fermentations where cost is a significant factor. nih.gov

In-depth Elucidation of Specific Biological Interactions and Pathways

While the interaction of IPTG with the LacI repressor is a cornerstone of molecular biology, there is still much to learn about the nuances of this interaction and other potential biological effects. nih.govyoutube.com Future research will likely focus on a more detailed mechanistic understanding of how IPTG binding to the LacI repressor leads to the release of the operator, thereby initiating transcription. nih.gov Mathematical modeling and in-silico simulations are being employed to dissect the kinetics of IPTG transport across the cell membrane, revealing that active transport mediated by LacY is a rapid process, while simple diffusion is considerably slower. nih.gov

Furthermore, studies have indicated that IPTG is not an inert inducer and can have physiological consequences on the host organism, such as exacerbating substrate toxicity. nih.gov Investigating these off-target effects and understanding the broader physiological impact of IPTG on cellular metabolism and stress responses is a critical area for future research. This includes exploring the potential for IPTG to influence plasmid stability and heterologous protein expression in different cellular contexts, such as in biofilms. researchgate.netmdpi.com

Research AreaKey FocusPotential Impact
IPTG-LacI Interaction Detailed kinetic and thermodynamic analysis of the binding event.Improved design of inducible systems with fine-tuned control.
Cellular Transport Elucidation of the precise mechanisms and regulation of IPTG uptake and efflux.Optimization of induction protocols for different bacterial strains and growth conditions.
Physiological Effects Investigation of off-target effects on host cell metabolism, stress responses, and plasmid stability. nih.govresearchgate.netmdpi.comDevelopment of strategies to mitigate negative impacts and enhance recombinant protein production.

Application in Biocatalysis and Enzyme Engineering for Novel Bioproducts

The use of IPTG-inducible systems is expanding into the field of biocatalysis for the production of valuable chemicals and pharmaceuticals. nih.gov Future research will focus on harnessing these systems to create whole-cell biocatalysts for the synthesis of novel bioproducts. Enzyme engineering, including techniques like directed evolution and rational design, will be instrumental in optimizing enzymes within these pathways for enhanced stability, activity, and specificity. tudelft.nlresearchgate.netmdpi.com

A key challenge is to improve the robustness of enzymes against harsh industrial conditions, such as the presence of organic solvents. tudelft.nlresearchgate.net By engineering enzymes to be more resilient, their application in biocatalytic processes can be significantly broadened. Research is also directed at understanding and mitigating the metabolic burden imposed on host cells by the expression of heterologous pathways, which can be exacerbated by inducers like IPTG. nih.gov

Application AreaResearch FocusExample
Whole-Cell Biocatalysis Development of microbial cell factories for the production of fine chemicals, pharmaceuticals, and biofuels.Use of an E. coli strain co-expressing D-amino acid oxidase and catalase for the production of L-phosphinothricin. nih.gov
Enzyme Engineering Improving enzyme stability, activity, and substrate specificity for industrial applications. tudelft.nlmdpi.comDirected evolution of enzymes to enhance their tolerance to organic solvents. tudelft.nl
Metabolic Engineering Optimizing metabolic pathways to enhance the production of desired compounds and reduce the formation of byproducts.Enhancing the tryptophan biosynthetic pathway for the production of valuable derivatives. mdpi.com

Integration with Advanced Analytical and Imaging Techniques for Spatiotemporal Studies

The integration of IPTG-inducible systems with advanced analytical and imaging techniques is opening new frontiers for studying cellular processes with high spatiotemporal resolution. Techniques like fluorescence microscopy and mass spectrometry imaging (MSI) are being used to visualize and quantify gene expression and protein localization in real-time. moleculardevices.comnih.gov

Future research will likely involve the development of novel biosensors and reporters that can provide more sensitive and dynamic readouts of IPTG-induced events. Combining these imaging modalities will offer a more comprehensive understanding of how cellular heterogeneity and spatial organization influence gene expression. nih.gov For instance, the use of microplate readers capable of simultaneous absorbance and fluorescence measurements allows for the kinetic analysis of both cell growth and protein expression in response to varying IPTG concentrations. moleculardevices.com

Advanced analytical methods are also crucial for characterizing the products of biocatalytic processes that utilize IPTG-inducible systems. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are essential for identifying and quantifying the desired bioproducts. nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Isopropyl beta-D-glucopyranoside, and how do reaction conditions influence glycosidic bond formation?

  • This compound is typically synthesized via glycosylation reactions. A common approach involves activating the glycosyl donor (e.g., peracetylated glucose derivatives) with Lewis acids like BF₃·Et₂O or using trichloroacetimidate chemistry. Critical parameters include temperature (optimized between 0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and the choice of catalyst to stabilize the oxocarbenium intermediate. Post-synthesis, deprotection of acetyl groups under alkaline conditions (e.g., NaOMe/MeOH) yields the final product. Purity is validated via HPLC and NMR .

Q. Which analytical techniques are prioritized for structural elucidation and purity assessment of this compound?

  • HPLC-ELSD (Evaporative Light Scattering Detection) is used for purity analysis (>90% threshold), while IR spectroscopy confirms functional groups (e.g., hydroxyl and glycosidic bonds). NMR (¹H/¹³C) provides stereochemical details, such as anomeric proton configuration (δ 4.5–5.5 ppm for β-linkage). For quantification in complex matrices, GC-MS with derivatization (e.g., silylation) enhances volatility and detection sensitivity .

Q. What stability protocols are recommended for long-term storage of this compound?

  • Store the compound at –20°C in anhydrous conditions (desiccated environment) to prevent hydrolysis. Lyophilization is advised for aqueous solutions. Monitor degradation via periodic HPLC analysis, focusing on peaks corresponding to hydrolyzed byproducts (e.g., glucose and isopropyl alcohol) .

Advanced Research Questions

Q. How can solubility limitations of this compound in organic solvents be addressed for in vitro assays?

  • Employ co-solvents like DMSO (≤10% v/v) to enhance solubility without denaturing proteins. Alternatively, synthesize derivatives with hydrophobic protecting groups (e.g., benzyl or acetyl) temporarily, which can be removed post-solubilization. Micellar systems using non-ionic surfactants (e.g., Triton X-100) also improve dispersion in hydrophobic environments .

Q. What strategies mitigate interference from biological matrices when quantifying this compound in cellular uptake studies?

  • Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from proteins and lipids. Isotopic labeling (e.g., ¹³C-glucose moiety) coupled with LC-MS/MS enables selective detection, distinguishing the compound from endogenous glucosides. Validate recovery rates (≥85%) using spiked biological samples .

Q. How does the stereochemistry of this compound influence its role in enzymatic assays, and how is this validated?

  • The β-configuration is critical for substrate recognition by glycosidases (e.g., β-glucosidases). Competitive inhibition assays with stereoisomers (e.g., α-anomer) and kinetic analysis (Km/Vmax) confirm specificity. X-ray crystallography or molecular docking further elucidates binding interactions with active-site residues .

Q. What experimental designs resolve contradictions in data related to this compound’s metabolic stability?

  • Discrepancies often arise from impurities or residual solvents. Implement orthogonal analytical methods : Compare NMR (quantifies structural integrity) with LC-MS (detects low-abundance degradants). Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to model degradation pathways and identify vulnerable functional groups .

Q. How can isotopic labeling or advanced chromatography distinguish this compound from endogenous analogs in metabolic flux studies?

  • ¹³C/²H-labeled isotopes enable tracking via mass spectrometry, while HILIC (Hydrophilic Interaction Chromatography) separates polar metabolites. Pair with MRM (Multiple Reaction Monitoring) modes on LC-MS/MS to enhance specificity, targeting unique fragmentation patterns (e.g., m/z transitions specific to the isopropyl group) .

Methodological Tables

Parameter Optimized Condition Validation Method Reference
Glycosylation ReactionBF₃·Et₂O, 0°C, CH₂Cl₂¹H NMR (anomeric proton)
Purity Threshold≥90% (HPLC-ELSD)Column: C18, 5 µm, 250 mm
Stability Storage–20°C, desiccatedHPLC degradation monitoring
LC-MS/MS QuantificationMRM mode, m/z 306 → 163Isotope dilution (¹³C-label)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.